molecular formula C7H5F3N2O4 B1485141 2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 2091525-86-7

2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No. B1485141
CAS RN: 2091525-86-7
M. Wt: 238.12 g/mol
InChI Key: QSUFJTZMNSDYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H5F3N2O4 and its molecular weight is 238.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Molecular Conformation

The compound 2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid and its analogs exhibit intriguing structural properties. For instance, the dihydropyrimidine ring is known to adopt specific conformations, such as a screw-boat conformation, indicating a complex molecular geometry. This unique structure is stabilized by intermolecular hydrogen bonds, which are critical for the compound's stability and interactions with other molecules (Mohideen, 2008).

Synthesis and Derivatives

The compound's derivatives have been synthesized through various chemical reactions. For example, the reaction of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones with trimethylsilyl cyanide results in 1,4-conjugate hydrocyanation adducts, leading to the creation of new trifluoromethylated 4,5-dihydroorotic acid analogues and their esters. These compounds exhibit unique molecular interactions, such as orthogonal intramolecular C–F···C=O interactions, which may stabilize certain molecular conformations (Sukach, 2015).

Complex Formation and Fluorescence Properties

This compound also forms complexes with metals, leading to materials with distinct topologies and properties. For example, lead(II) complexes of this compound show varying topologies and fluorescent properties, indicating potential applications in materials science and sensor technology (Chen, 2011).

Supramolecular Associations

The compound is involved in forming supramolecular associations, such as in proton-transfer adducts containing benzamidinium cations. These associations result from charge-assisted hydrogen bonds, indicating the compound's role in the formation of complex molecular structures (Portalone, 2010).

properties

IUPAC Name

2,4-dioxo-3-(2,2,2-trifluoroethyl)-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O4/c8-7(9,10)2-12-4(13)3(5(14)15)1-11-6(12)16/h1H,2H2,(H,11,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUFJTZMNSDYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N(C(=O)N1)CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 3
2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 4
2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 5
2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 6
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2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

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